1-{[(tert-butoxy)carbonyl]amino}-4-phenylcyclohexane-1-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}-4-phenylcyclohexane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a phenyl group and a carboxylic acid group, along with a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-4-phenylcyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the phenyl group and the carboxylic acid group. The Boc protection is then added to the amino group to prevent it from reacting during subsequent steps.
A typical synthetic route might involve:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Addition of the carboxylic acid group: This can be done through oxidation reactions or carboxylation.
Boc protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[(tert-butoxy)carbonyl]amino}-4-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for deprotection.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}-4-phenylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-4-phenylcyclohexane-1-carboxylic acid primarily involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites on the molecule. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Similar compounds to 1-{[(tert-butoxy)carbonyl]amino}-4-phenylcyclohexane-1-carboxylic acid include:
1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid: This compound has a similar Boc-protected amino group but features a cyclobutane ring instead of a cyclohexane ring.
1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: This compound also has a Boc-protected amino group and a hydroxymethyl group on the cyclobutane ring.
1-{(tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid: This compound features a cyclopropane ring and a methyl-substituted Boc-protected amino group.
The uniqueness of this compound lies in its specific combination of a phenyl group and a Boc-protected amino group on a cyclohexane ring, which provides distinct chemical properties and reactivity.
Properties
CAS No. |
1701641-39-5 |
---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 |
Purity |
95 |
Origin of Product |
United States |
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